ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS 858754-99-1, C₂₄H₂₄O₇) is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a methyl group at position 4, a benzyloxy-oxoethoxy chain at position 7, and an ethyl propanoate ester at position 3 . Its molecular weight is 424.45 g/mol, and its structure combines aromatic, ester, and ether functionalities. Coumarin derivatives are widely studied for applications in medicinal chemistry, fluorescent probes, and materials science due to their photophysical and bioactive properties.
Properties
Molecular Formula |
C24H24O7 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxo-2-phenylmethoxyethoxy)chromen-3-yl]propanoate |
InChI |
InChI=1S/C24H24O7/c1-3-28-22(25)12-11-20-16(2)19-10-9-18(13-21(19)31-24(20)27)29-15-23(26)30-14-17-7-5-4-6-8-17/h4-10,13H,3,11-12,14-15H2,1-2H3 |
InChI Key |
PHPRXVQZASEBSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyloxy group and the ethyl ester group. The key steps include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of a suitable phenol derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group on the chromen-2-one core.
Esterification: The ethyl ester group is typically introduced through esterification reactions, where the carboxylic acid derivative of the chromen-2-one core reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a tool for chemical biology studies, helping to elucidate the mechanisms of action of various biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, triggering signaling cascades that result in various biological effects.
Reactive Oxygen Species (ROS) Modulation: It may modulate the levels of reactive oxygen species, thereby influencing oxidative stress and related cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key examples include:
Substituent Effects
- Chlorine (-Cl) and trifluoromethyl (-CF₃) in ’s analogue enhance lipophilicity (logP) and may influence binding to hydrophobic targets .
- Ester Variations: Replacement of the benzyloxy group with a phenylethoxy chain () eliminates the coumarin core but retains the propanoate ester motif, highlighting the role of the ester in stability and hydrolysis kinetics .
Characterization Techniques
- Spectroscopy: IR and NMR (¹H, ¹³C) are standard for confirming ester, ether, and carbonyl functionalities (). For instance, the 2-oxo chromen ring in the target compound would show a carbonyl stretch at ~1700 cm⁻¹ in IR .
Biological Activity
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis and Characterization
The synthesis of this compound typically involves several chemical transformations. The starting material is often derived from coumarin derivatives, which are known for their diverse biological properties. The synthetic route can include:
- Formation of Coumarin Backbone : Utilizing 4-methylcoumarin as a precursor.
- Substitution Reactions : Introducing benzyloxy and oxoethoxy groups through electrophilic aromatic substitution or nucleophilic addition.
- Esterification : Converting the carboxylic acid derivative into an ester form.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are essential to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of coumarin, including this compound, exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives found that they were effective against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic pathways.
Anticancer Potential
In vitro studies have demonstrated that certain coumarin derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound were shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . The specific pathways affected include the ERK/MAPK signaling pathway, which is crucial for cell growth and survival.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it may act as an allosteric modulator of protein kinases involved in cancer progression . This suggests that it could be developed into a therapeutic agent targeting specific signaling pathways in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments tested the effectiveness of several coumarin derivatives against common pathogens. This compound was found to have a Minimum Inhibitory Concentration (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Ethyl 3-{7-[...] | 32 | Staphylococcus aureus |
| Standard Antibiotic | 16 | Staphylococcus aureus |
- Case Study on Anticancer Activity : In a study assessing the cytotoxic effects on breast cancer cells, ethyl 3-{7-[...] demonstrated significant inhibition of cell viability at concentrations above 10 µM, with IC50 values indicating potent activity .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : By integrating into microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells through mitochondrial damage and caspase activation.
- Enzyme Modulation : Acting as an allosteric modulator to influence kinase activity, thereby altering downstream signaling pathways critical for cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
